![molecular formula C15H14ClN3 B13442926 (R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Chlorination: Introduction of the chlorine atom at the 4-position of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced via reductive amination using a chiral amine and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and automated processes are often employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can occur at the benzimidazole ring or the phenyl ring, often using hydrogenation catalysts.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various amine derivatives.
科学的研究の応用
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in organic reactions.
Biology
Antimicrobial Agents: Studied for potential antimicrobial properties.
Enzyme Inhibition: Investigated as inhibitors of specific enzymes.
Medicine
Pharmaceutical Development: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the target of interest.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole.
Chiral Amines: Compounds like ®-1-phenylethanamine and ®-1-(4-chlorophenyl)ethanamine.
Uniqueness
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of the benzimidazole core, the chiral ethanamine moiety, and the chlorine substitution on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C15H14ClN3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
(1R)-1-(4-chloro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14ClN3/c1-10(17)15-18-14-12(16)8-5-9-13(14)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
InChIキー |
ORCRDCMKMNJIAN-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
正規SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


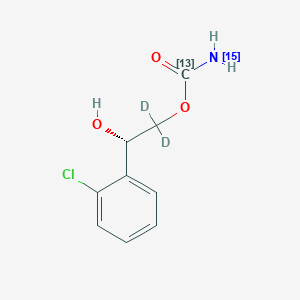
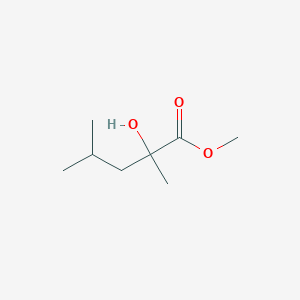
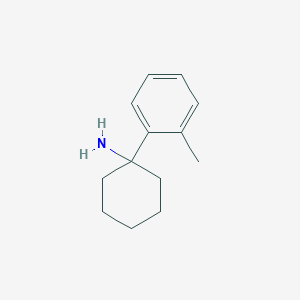
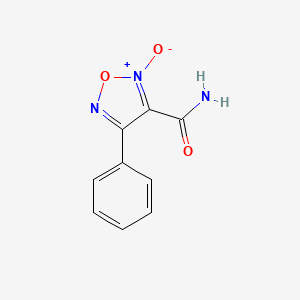
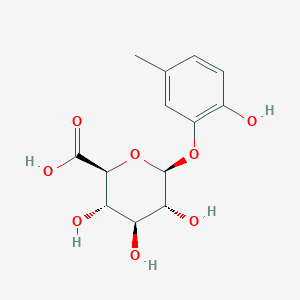
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
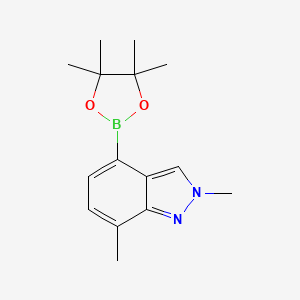
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
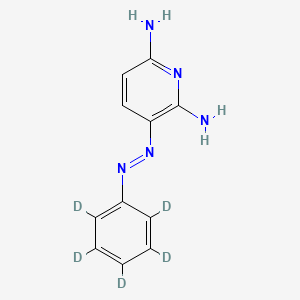
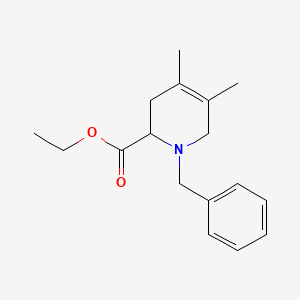
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
